Allobetulin

Description

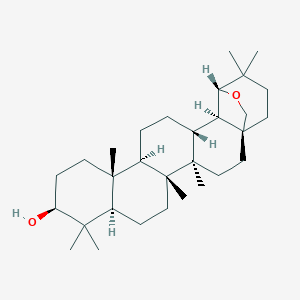

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.01,18.04,17.05,14.08,13]tetracosan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-16-30-17-15-28(6)19(23(30)24(25)32-18-30)8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-29(21,28)7/h19-24,31H,8-18H2,1-7H3/t19-,20+,21-,22+,23+,24-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNIIOGSANMIET-HWNNWUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CCC4(C(C2C1OC3)CCC5C4(CCC6C5(CCC(C6(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]34CCC([C@@H]([C@@H]3[C@H]1CC[C@H]5[C@]2(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O)C)C)OC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-72-7 | |

| Record name | Allobetulin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allobetulinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Allobetulin's Precursor and its Chemical Derivation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, has garnered interest for its potential pharmacological activities. While it can be isolated from some plant sources, it is primarily understood as a synthetic derivative of the more abundant natural precursor, betulin (B1666924). A dedicated enzymatic pathway for this compound biosynthesis in vivo has not been elucidated in plants. Instead, this compound is formed from betulin via an acid-catalyzed Wagner-Meerwein rearrangement. This guide provides a comprehensive overview of the established biosynthetic pathway of betulin in plants, details the chemical conversion to this compound, discusses the regulation of the precursor pathway, and presents relevant experimental protocols and signaling pathway interactions pertinent to drug development professionals.

The Core Biosynthetic Pathway of Betulin

The biosynthesis of triterpenoids in plants is a complex process originating from the cytosolic mevalonate (B85504) (MVA) pathway. This pathway provides the C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form the linear C30 precursor, squalene (B77637). The dedicated pathway to betulin begins with the epoxidation and subsequent cyclization of squalene.

The key enzymatic steps are:

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase (SQE). This is considered a rate-limiting step in the biosynthesis of many triterpenoids.

-

Cyclization to Lupeol (B1675499): The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), lupeol synthase (LUS). This step forms the foundational lupane (B1675458) skeleton of betulin.

-

Hydroxylation to Betulin: Lupeol undergoes subsequent oxidation at the C-28 position, catalyzed by a cytochrome P450 monooxygenase (CYP450), to yield betulin.

Chemical Conversion: From Betulin to this compound

This compound is not produced by a known dedicated enzyme in plants but is the product of a Wagner-Meerwein rearrangement of betulin. This intramolecular reaction is readily induced under various acidic conditions. The process involves the protonation of the isopropenyl group on the E-ring of betulin, leading to the formation of a carbocation. A subsequent cascade of bond migrations results in the expansion of the five-membered E-ring into a six-membered ring, forming the stable ether linkage characteristic of this compound (19β,28-epoxy-18α-olean-3β-ol).

The efficiency of this conversion is highly dependent on the catalyst and reaction conditions. Various acid catalysts, including solid-supported acids, have been shown to produce high yields of this compound.

Table 1: Quantitative Data on this compound Synthesis Yields

| Precursor | Catalyst / Acid | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Betulin | Ferric chloride hydrate (B1144303) (FeCl₃·6H₂O) | Chloroform (B151607) | Room Temp, 30 min | 92% | |

| Betulin | Tetrafluoroboric acid diethyl ether complex | Dichloromethane | Room Temp | 85% | |

| Betulin | Montmorillonite K10 Clay | Dichloromethane | Reflux | 91-99% | |

| Betulin | Ferric nitrate (B79036) on silica (B1680970) gel | Dichloromethane | - | Excellent |

| Betulin | Formic Acid | - | Reflux, 16 hours | 10% (as formate) | |

Regulation of the Triterpenoid Precursor Pathway

The production of betulin, and therefore the potential for this compound synthesis, is controlled by the regulation of the upstream triterpenoid pathway. Key regulatory points include:

-

Transcription Factors: The expression of genes encoding biosynthetic enzymes like OSCs and CYP450s is often regulated by transcription factors from families such as bHLH and WRKY. These can be activated by developmental cues or environmental stress.

-

Signaling Molecules: Plant hormones, particularly jasmonic acid and its methyl ester (methyl jasmonate), are well-known elicitors that can significantly upregulate the expression of genes in the triterpenoid pathway as part of the plant's defense response.

Relevant Signaling Pathways for Triterpenoid Bioactivity

For drug development professionals, understanding the mechanism of action of triterpenoids is crucial. While data for this compound is limited, the closely related betulinic acid (derived from the oxidation of betulin) is known to modulate key cellular signaling pathways involved in cancer progression. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. Betulinic acid has been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Experimental Protocols

The following section provides detailed methodologies for the extraction of the precursor, betulin, its conversion to this compound, and the general quantification of these triterpenoids.

Protocol 1: Extraction of Betulin from Birch Bark

This protocol describes a general method for the solvent extraction of betulin from dried birch bark.

-

1. Preparation of Material:

-

Harvest the outer bark of birch trees (Betula sp.).

-

Dry the bark thoroughly and grind it into a fine powder to increase the surface area for extraction.

-

-

2. Soxhlet Extraction:

-

Place the powdered birch bark into a thimble and insert it into a Soxhlet extractor.

-

Use a suitable solvent such as ethanol (B145695), n-heptane, or ethyl acetate. Ethanol is often preferred for its efficiency and lower toxicity.

-

Heat the solvent in the boiling flask. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the bark.

-

Allow the extraction to run for several hours (e.g., 6-8 hours) until the solvent in the siphon arm runs clear, indicating a complete extraction.

-

-

3. Isolation and Purification:

-

After extraction, cool the solution to induce crystallization of betulin.

-

Collect the crude betulin crystals by vacuum filtration.

-

Further purify the crude product by recrystallization from a suitable solvent (e.g., hot ethanol or isopropanol). The solubility of betulin is low in cold alcohol but increases with temperature, allowing for effective purification.

-

Dry the purified betulin crystals under a vacuum. Purity can be assessed by HPLC or melting point analysis.

-

Protocol 2: Synthesis of this compound from Betulin

This protocol outlines an efficient, single-step synthesis of this compound using ferric chloride hydrate as the catalyst.

-

1. Reaction Setup:

-

In a round-bottom flask, suspend the purified betulin (1 equivalent) in chloroform.

-

Add a catalytic amount of ferric chloride hexahydrate (FeCl₃·6H₂O) to the suspension.

-

Stir the reaction mixture vigorously at room temperature.

-

-

2. Reaction and Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

-

3. Work-up and Purification:

-

Upon completion, evaporate the chloroform under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with water to remove the iron salt catalyst.

-

Recrystallize the crude this compound from a solvent mixture such as chloroform-methanol or chloroform-hexane to yield the pure product.

-

Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

-

Protocol 3: General Quantification of Triterpenoids by LC-MS/MS

This protocol provides a general framework for the quantification of betulin, this compound, and other triterpenoids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

1. Sample Preparation:

-

For plant extracts or reaction mixtures, perform a suitable liquid-liquid or solid-phase extraction to isolate the triterpenoid fraction.

-

Accurately weigh the dried extract and dissolve it in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards of known concentrations using purified betulin and this compound.

-

Spike all samples and standards with an appropriate internal standard if available.

-

-

2. LC Separation:

-

Column: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

Gradient: A typical gradient might start at 50% B, ramping up to 95-100% B to elute the hydrophobic triterpenoids.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

3. MS/MS Detection:

-

Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode. APCI is often preferred for triterpenoids.

-

Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte. Since triterpenoids often lose a water molecule, the [M-H₂O+H]⁺ ion is a common precursor ion to monitor.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Calculate the concentration of the analytes in the samples based on this curve.

-

Allobetulin: A Comprehensive Technical Guide to its Chemical Structure, Stereochemistry, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a rearranged isomer of the naturally abundant betulin (B1666924). Its unique chemical architecture and significant biological activities, including anticancer and antiviral properties, have garnered considerable interest within the scientific community. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by spectroscopic and crystallographic data. Furthermore, it details established experimental protocols for its synthesis and the extraction of its precursor, betulin. The guide also explores the molecular mechanisms underlying its biological effects, with a focus on its role in inducing apoptosis in cancer cells and inhibiting viral entry.

Chemical Structure and Stereochemistry

This compound is a derivative of betulin that has undergone a Wagner-Meerwein rearrangement, resulting in an expansion of the E-ring from a five-membered to a six-membered ring and the formation of an ether bridge.[1]

Systematic Name and Identifiers

The precise chemical identity of this compound is defined by its systematic IUPAC name and various chemical identifiers, which are crucial for database searches and unambiguous communication in research.

| Identifier | Value |

| IUPAC Name | (1R,4R,5R,8R,10S,13R,14R,17R,18R,19R)-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[17.3.2.0¹˒¹⁸.0⁴˒¹⁷.0⁵˒¹⁴.0⁸˒¹³]tetracosan-10-ol[2] |

| SMILES | C[C@@]12CC[C@@]34CCC(--INVALID-LINK--C)O)C)C">C@@HOC4)(C)C[2] |

| InChI Key | BZNIIOGSANMIET-HWNNWUPFSA-N[3][4] |

| CAS Number | 1617-72-7[3] |

| Molecular Formula | C₃₀H₅₀O₂[3] |

| Molecular Weight | 442.72 g/mol [3] |

Stereochemistry

The stereochemistry of this compound has been unequivocally established through X-ray crystallography. The crystal structure, available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 747195, confirms the specific spatial arrangement of its chiral centers.[2] The molecule possesses a rigid polycyclic framework with multiple stereocenters, leading to a distinct three-dimensional conformation that is critical for its biological activity.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecular structure.

¹H and ¹³C NMR Data

The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.78 | d | 1H | H-28b |

| 3.53 | s | 1H | H-19 |

| 3.44 | d | 1H | H-28a |

| 3.20 | dd | 1H | H-3 |

| 1.20-1.72 | m | 24H | CH, CH₂ |

| 0.98 | s | 6H | 2 x CH₃ |

| 0.93 | s | 3H | CH₃ |

| 0.91 | s | 3H | CH₃ |

| 0.85 | s | 3H | CH₃ |

| 0.80 | s | 3H | CH₃ |

| 0.77 | s | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 88.15 | C-19 |

| 79.14 | C-3 |

| 71.26 | C-28 |

| 55.50 | |

| 51.09 | |

| 46.81 | |

| 43.29 | |

| 41.49 | |

| 40.71 | |

| 38.93 | |

| 38.86 | |

| 37.25 | |

| 36.68 | |

| 36.22 | |

| 35.12 | |

| 34.10 | |

| 33.91 | |

| 32.68 | |

| 32.15 | |

| 28.78 | C-29 or C-30 |

| 27.95 | C-2 |

| 26.42 | |

| 26.20 | |

| 24.52 | C-29 or C-30 |

| 20.96 | |

| 18.25 | |

| 16.47 | |

| 15.68 | |

| 15.37 | |

| 13.48 |

Experimental Protocols

Extraction of Betulin from Birch Bark

Betulin, the precursor to this compound, is abundantly present in the bark of birch trees (Betula species). A common laboratory-scale extraction procedure is as follows:

-

Material Preparation: The outer white bark of Betula pendula is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered bark is placed in a Soxhlet extractor and continuously extracted with a suitable organic solvent, such as ethanol (B145695) or chloroform, for several hours.

-

Isolation and Purification: The resulting extract is concentrated under reduced pressure to yield a crude solid. This solid is then purified by recrystallization from a solvent system like ethanol/water to afford pure betulin. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

Synthesis of this compound from Betulin

The conversion of betulin to this compound is a classic example of an acid-catalyzed Wagner-Meerwein rearrangement.

-

Reaction Setup: Betulin is dissolved in a suitable solvent, such as dichloromethane (B109758) or chloroform.

-

Catalyst Addition: An acid catalyst, commonly p-toluenesulfonic acid (p-TSA), is added to the solution.[5] Other catalysts like sulfuric acid on silica (B1680970) or montmorillonite (B579905) clays (B1170129) can also be employed.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by TLC.

-

Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Single-Crystal X-ray Diffraction

To obtain the definitive three-dimensional structure of this compound, single-crystal X-ray diffraction is employed.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

NMR Spectroscopy

For detailed structural analysis in solution, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. It is crucial that the sample is free of any particulate matter.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz for ¹H).

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to confirm the connectivity and stereochemistry of the molecule.

Biological Signaling Pathways

Anticancer Activity: Induction of Mitochondrial Apoptosis

Derivatives of this compound have demonstrated significant anticancer activity, primarily through the induction of apoptosis via the mitochondrial (intrinsic) pathway. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors.

Key events in this compound-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: this compound derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[2]

-

Disruption of Mitochondrial Membrane Potential: The compound can induce a decrease in the mitochondrial membrane potential (ΔΨm), a key event in the early stages of apoptosis.[2]

-

Caspase Activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of the apoptotic program.[2]

Antiviral Activity

This compound and its precursor, betulin, have shown promising antiviral activities against a range of viruses, including Herpes Simplex Virus (HSV) and influenza virus.

-

Influenza Virus: The mechanism of action against influenza virus is believed to involve the inhibition of viral entry into host cells. Betulinic acid, a close derivative, has been shown to target the viral hemagglutinin (HA) protein, preventing its attachment to sialic acid receptors on the host cell surface.[1]

References

- 1. Synthesis of a Hexavalent Betulinic Acid Derivative as a Hemagglutinin-Targeted Influenza Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative effect of mitochondria-targeting this compound 1,2,3-triazolium salt derivatives and their mechanism of inducing apoptosis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

The Transformation of Betulin to Allobetulin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and quantitative data associated with the formation of allobetulin from betulin (B1666924). This acid-catalyzed rearrangement is a cornerstone transformation in the derivatization of the naturally abundant triterpenoid, betulin, and is of significant interest to researchers in medicinal chemistry and drug development.

Core Mechanism: The Wagner-Meerwein Rearrangement

The conversion of betulin to this compound is a classic example of a Wagner-Meerwein rearrangement, a type of acid-catalyzed carbocation rearrangement.[1][2][3][4][5] This intramolecular process involves the expansion of the five-membered E-ring of the lupane (B1675458) skeleton of betulin into a six-membered ring, characteristic of the oleanane (B1240867) framework of this compound, along with the formation of a new ether linkage.[2][4][6]

The generally accepted mechanism proceeds as follows:

-

Protonation: The reaction is initiated by the protonation of the exocyclic double bond (C20-C29) of betulin by an acid catalyst. This results in the formation of a tertiary carbocation at the C20 position.[2]

-

Ring Expansion: A 1,2-alkyl shift occurs where the C19-C21 bond migrates to the electron-deficient C20. This concerted step relieves ring strain and results in the expansion of the five-membered E-ring to a more stable six-membered ring, with the positive charge now located at C19.

-

Intramolecular Cyclization: The C28 primary hydroxyl group, acting as an intramolecular nucleophile, attacks the C19 carbocation.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the final product, this compound, which features a 19β,28-epoxy bridge.

Data Presentation: A Comparative Analysis of Catalytic Systems

A variety of acid catalysts can be employed to facilitate the betulin-allobetulin rearrangement. The choice of catalyst and reaction conditions significantly impacts reaction time, yield, and the ease of product purification. Below is a summary of quantitative data from various reported methodologies.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Homogeneous Catalysts | |||||

| p-Toluenesulfonic acid (p-TSA) | Dichloromethane (CH₂Cl₂) | Reflux | Overnight | 89.9 | [6] |

| p-Toluenesulfonic acid (p-TSA) | Chloroform (B151607) (CHCl₃) | Reflux | 1 h | 85 | [1] |

| Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) | Dichloromethane (CH₂Cl₂) | Room Temp. | 1 h | 85 | [1][7] |

| Ferric chloride hexahydrate (FeCl₃·6H₂O) | Chloroform (CHCl₃) | Room Temp. | 30 min | 92 | [4] |

| Trifluoroacetic acid (TFA) | Chloroform (CHCl₃) | Room Temp. | 8 min | 97 | [1] |

| Bismuth(III) triflate (Bi(OTf)₃) | Dichloromethane (CH₂Cl₂) | Reflux | 3 h | 95 | [1] |

| Heterogeneous/Solid-Supported Catalysts | |||||

| Sulfuric acid on Silica (B1680970) (H₂SO₄/SiO₂) | Dichloromethane (CH₂Cl₂) | Reflux | 30 min | 95 | [1] |

| Montmorillonite K10 | Dichloromethane (CH₂Cl₂) | Reflux | 1 h | 99 | [2] |

| Bleaching Clay | Dichloromethane (CH₂Cl₂) | Reflux | 1 h | 98 | [1] |

| Kaolinite | Dichloromethane (CH₂Cl₂) | Reflux | 3.5 h | 99 | [1] |

| Ferric nitrate (B79036) on Silica (Fe(NO₃)₃/SiO₂) | Dichloromethane (CH₂Cl₂) | Reflux | 30 min | 91 | [1] |

| Amberlyst 15 | Chloroform (CHCl₃) | 25 °C | 5 h | 96 | [8] |

Product Characterization Data (this compound)

| Technique | Data | Reference |

| Melting Point | 266.5–268.0 °C | [1] |

| ¹H NMR (600 MHz, CDCl₃), δ (ppm) | 3.78 (d, J=7.6 Hz, 1H), 3.53 (s, 1H), 3.44 (d, J=7.6 Hz, 1H), 3.20 (dd, J=11.4, 4.8 Hz, 1H), 0.98 (s, 6H), 0.93 (s, 3H), 0.91 (s, 3H), 0.85 (s, 3H), 0.80 (s, 3H), 0.77 (s, 3H) | [1] |

| ¹³C NMR (150 MHz, CDCl₃), δ (ppm) | 88.15 (C-19), 79.14 (C-3), 71.26 (C-28), 55.50, 51.09, 46.81, 43.29, 41.49, 40.71, 38.93, 38.86, 37.25, 36.68, 36.22, 35.12, 34.10, 33.91, 32.68, 32.15, 28.78, 27.95, 26.42, 26.20, 24.52, 20.96, 18.25, 16.47, 15.68, 15.37, 13.48 | [1] |

| IR (ATR), ν (cm⁻¹) | 3423 (O-H), 2927, 2860 (C-H), 1033, 1007 (C-O) | [1][7] |

Experimental Protocols

The following are detailed methodologies for three common procedures for the synthesis of this compound from betulin.

Method A: Synthesis using Tetrafluoroboric Acid Diethyl Ether Complex

This method is advantageous due to its mild reaction conditions (room temperature) and simplified non-aqueous work-up.[1][7]

-

Materials: Betulin (100 mg, 0.226 mmol), Dichloromethane (DCM, 1.5 cm³), Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 0.02 cm³, 0.15 mmol), Acetone (B3395972).

-

Procedure:

-

Place betulin and DCM in a 10 cm³ round-bottom flask equipped with a CaCl₂ drying tube and a magnetic stirrer.

-

Cool the resulting suspension in an ice-water bath for 10 minutes.

-

Add the tetrafluoroboric acid diethyl ether complex dropwise to the cooled suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC (DCM/EtOAc, 8:1, v/v).

-

Upon completion, add acetone (2 cm³) to the mixture and stir for 5 minutes.

-

Decant the acetone solution containing impurities using a Pasteur pipette. Repeat this washing step once more.

-

Dry the remaining white solid (this compound) under vacuum.

-

-

Yield: 85%[1]

Method B: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This is a widely cited method that employs a common and inexpensive acid catalyst.[6]

-

Materials: Betulin (2.0 g, 4.52 mmol), p-Toluenesulfonic acid (p-TSA, 2.0 g, 11.63 mmol), Dichloromethane (DCM, 100 mL).

-

Procedure:

-

Add betulin and p-TSA to 100 mL of DCM in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for an extended period (e.g., overnight). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with DCM.

-

-

Yield: 89.9%[6]

Method C: Large-Scale Synthesis using Ferric Chloride Hexahydrate

This protocol is suitable for larger scale preparations and features a short reaction time at room temperature.[4]

-

Materials: Betulin (5.3 g, 12 mmol), Ferric chloride hexahydrate (FeCl₃·6H₂O, 1.0 g, 3.9 mmol), Chloroform (300 mL).

-

Procedure:

-

To a suspension of betulin in 300 mL of chloroform, add the ferric chloride hexahydrate.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

Evaporate the chloroform in a water-jet vacuum pump.

-

Wash the resulting solid with water to remove the iron salt.

-

Recrystallize the product from a chloroform-hexane mixture.

-

-

Yield: 92%[4]

Experimental Workflow Visualization

The general workflow for the synthesis, workup, and purification of this compound can be visualized as follows. The specific steps may vary slightly depending on the chosen catalyst (e.g., filtration for solid acids vs. aqueous wash for soluble acids).

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. RU2402561C1 - this compound synthesis method - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. RU2536405C1 - Method of obtaining this compound - Google Patents [patents.google.com]

physical and chemical properties of Allobetulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) series, is a structural isomer of the naturally occurring betulin (B1666924). It is synthesized from betulin through a Wagner-Meerwein rearrangement, a reaction that transforms the lupane (B1675458) skeleton of betulin into the oleanane framework of this compound. This structural modification imparts distinct physical, chemical, and biological properties to this compound, making it a compound of significant interest in medicinal chemistry and drug discovery. This compound and its derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antitumor effects.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 442.72 g/mol | --INVALID-LINK-- |

| Melting Point | 260-268 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 513.7 ± 23.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Appearance | Colorless or white solid | --INVALID-LINK-- |

| Solubility | Insoluble in acetone. Specific quantitative solubility data in common organic solvents like ethanol, chloroform, and ethyl acetate (B1210297) are not readily available in the literature. However, its precursor, betulin, is soluble in boiling alcohols, ether, chloroform, benzene, pyridine, tetrahydrofuran, and dimethyl sulfoxide. | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1617-72-7 | --INVALID-LINK-- |

Spectral Data

Spectroscopic data are essential for the identification and structural elucidation of this compound. The characteristic spectral features are presented below.

| Spectroscopy | Key Peaks and Features | References |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm): 3.78 (d, J=7.6 Hz, 1H), 3.53 (s, 1H), 3.44 (d, J=7.6 Hz, 1H), 3.20 (dd, J=11.4, 4.8 Hz, 1H), 0.98 (s, 6H), 0.93 (s, 3H), 0.91 (s, 3H), 0.85 (s, 3H), 0.80 (s, 3H), 0.77 (s, 3H) | --INVALID-LINK-- |

| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm): 88.15, 79.14, 71.26, 55.50, 51.09, 46.81, 43.29, 41.49, 40.71, 38.93, 38.86, 37.25, 36.68, 36.22, 35.12, 34.10, 33.91, 32.68, 32.15, 28.78, 27.95, 26.42, 26.20, 24.52, 20.96, 18.25, 16.47, 15.68, 15.37, 13.48 | --INVALID-LINK-- |

| Infrared (IR) | ν (cm⁻¹): 3423 (O-H), 2927, 2860 (C-H), 1751, 1448, 1384, 1375, 1033, 1007, 767, 730 | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound from Betulin

The most common method for synthesizing this compound is the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[2][3] A detailed protocol using p-toluenesulfonic acid is provided below.

Materials:

-

Betulin

-

p-Toluenesulfonic acid (p-TSA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., dichloromethane)

Procedure:

-

In a round-bottom flask, dissolve betulin (e.g., 2.0 g, 4.52 mmol) in dichloromethane (100 mL).

-

Add p-toluenesulfonic acid (e.g., 2.0 g, 11.63 mmol) to the solution.

-

Reflux the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).[4]

-

Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system such as dichloromethane to afford this compound as a white solid.[4]

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A general protocol for determining the melting point of this compound using a capillary melting point apparatus is described below.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is finely powdered and completely dry.

-

Pack a small amount of the powdered this compound into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point of this compound.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.[1]

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to possess a variety of biological activities, making them attractive candidates for further investigation in drug development.

Antitumor Activity

This compound has demonstrated cytotoxic effects against several cancer cell lines.[2] While the precise mechanism of action for this compound is still under investigation, studies on its derivatives and closely related triterpenoids, such as betulinic acid, suggest that it may induce apoptosis through the mitochondrial pathway.[2][4] One proposed mechanism involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes programmed cell death.[4]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Betulinic Acid Induces Bax/Bak-Independent Cytochrome c Release in Human Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Betulinic acid induces cytochrome c release and apoptosis in a Bax/Bak-independent, permeability transition pore dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Allobetulin Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of allobetulin in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available qualitative and quantitative data, details relevant experimental methodologies, and visualizes key biological pathways associated with this compound and its derivatives.

Quantitative Solubility Data

Direct quantitative solubility data for this compound remains limited in publicly available literature. However, its solubility characteristics can be inferred from purification procedures and studies on structurally similar compounds like betulin (B1666924). This compound is frequently noted as being "insoluble" in acetone (B3395972) at room temperature, a property exploited for its purification following synthesis.[1][2] While specific numerical values are scarce, this indicates poor solubility in this particular solvent.

To provide a comparative framework, the following table summarizes the solubility of the closely related pentacyclic triterpenoid, betulin, in a range of organic solvents. This data can serve as a valuable reference point for estimating the solubility behavior of this compound.

Table 1: Solubility of Betulin in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 15.2 | 5.2 |

| Acetone | 35.2 | 13.7 |

| Cyclohexane | 15.2 | 0.1 |

| Cyclohexane | 35.2 | 0.67 |

| 95% Ethanol | 5 | 4.52 |

| 95% Ethanol | 25 | 6.99 |

| Isopropanol | 5 | 6.57 |

| Isopropanol | 25 | 8.49 |

Note: The data presented above is for betulin, not this compound, and is intended for comparative purposes. The solubility of this compound is expected to differ due to structural variations.

Studies on the synthesis of this compound from betulin often employ solvents such as chloroform, dichloromethane, and ethanol, suggesting some degree of solubility in these media, although quantitative values are not provided.[3][4]

Experimental Protocols

Accurate determination of solubility is crucial for any research involving new compounds. The following are standard experimental protocols that can be adapted for determining the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials with screw caps (B75204) or other sealable containers

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrument

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After the incubation period, visually confirm the presence of excess solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated analytical method like HPLC.

-

Calculate the solubility in units such as mg/mL or mol/L.

Soxhlet Extraction (for Solid-Liquid Extraction Efficiency)

While not a direct measure of solubility at a specific temperature, Soxhlet extraction provides information on the efficiency of a solvent in extracting a compound from a solid matrix, which is related to its solubility.

Objective: To continuously extract this compound from a solid source using a recycling solvent.

Materials:

-

Soxhlet extractor (including boiling flask, extraction chamber, and condenser)

-

Heating mantle

-

Cellulose (B213188) extraction thimble

-

Source material containing this compound (e.g., crude synthesis product)

-

Selected organic solvent

Procedure:

-

Place the solid material containing this compound into a cellulose thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill the boiling flask with the chosen solvent.

-

Assemble the Soxhlet apparatus and heat the solvent using the heating mantle.

-

The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble, dissolving the this compound.

-

Once the solvent in the extraction chamber reaches a certain level, it will siphon back into the boiling flask, carrying the dissolved this compound.

-

This cycle is repeated, allowing for efficient extraction. The process is typically run for several hours until the solvent in the siphon tube runs clear.

Signaling Pathways and Experimental Workflows

This compound and its derivatives have been investigated for their potential biological activities, including anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.

Apoptosis and Autophagy Pathway Modulation

Derivatives of this compound have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. A simplified representation of this process is shown below.

Caption: Modulation of Apoptosis and Autophagy by this compound Derivatives.

Hedgehog Signaling Pathway Inhibition

Certain derivatives of this compound have been found to inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer.

Caption: Inhibition of the Hedgehog Signaling Pathway by this compound Derivatives.

Experimental Workflow for Synthesis and Purification of this compound

The synthesis of this compound typically involves the acid-catalyzed rearrangement of betulin. The following workflow illustrates a general procedure.

Caption: General Workflow for this compound Synthesis and Purification.

References

Spectroscopic Profile of Allobetulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allobetulin, a rearranged oleanane-type triterpenoid. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of this compound and its derivatives. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

Spectroscopic Data of this compound

The structural elucidation of this compound has been extensively performed using a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference |

| 3.78 | d | 7.6 | 1H | H-28b | [1] |

| 3.53 | s | 1H | H-19 | [1] | |

| 3.44 | d | 7.6 | 1H | H-28a | [1] |

| 3.20 | dd | 11.4, 4.8 | 1H | H-3 | [1] |

| 1.20-1.72 | m | 24H | CH, CH₂ | [1] | |

| 0.98 | s | 6H | 2 × CH₃ | [1] | |

| 0.93 | s | 3H | CH₃ | [1] | |

| 0.91 | s | 3H | CH₃ | [1] | |

| 0.85 | s | 3H | CH₃ | [1] | |

| 0.80 | s | 3H | CH₃ | [1] | |

| 0.77 | s | 3H | CH₃ | [1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment | Reference |

| 88.15 | C-19 | [1] |

| 79.14 | C-3 | [1] |

| 71.26 | C-28 | [1] |

| 55.50 | [1] | |

| 51.09 | [1] | |

| 46.81 | [1] | |

| 43.29 | [1] | |

| 41.49 | [1] | |

| 40.71 | [1] | |

| 38.93 | [1] | |

| 38.86 | [1] | |

| 37.25 | [1] | |

| 36.68 | [1] | |

| 36.22 | [1] | |

| 35.12 | [1] | |

| 34.10 | [1] | |

| 33.91 | [1] | |

| 32.68 | [1] | |

| 32.15 | [1] | |

| 28.78 | C-29 or C-30 | [1] |

| 27.95 | C-2 | [1] |

| 26.42 | [1] | |

| 26.20 | [1] | |

| 24.52 | C-29 or C-30 | [1] |

| 20.96 | [1] | |

| 18.25 | [1] | |

| 16.47 | [1] | |

| 15.68 | [1] | |

| 15.37 | [1] | |

| 13.48 | [1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3423 | O-H stretching | [1] |

| 2927, 2860 | C-H stretching | [1] |

| 1751 | C=O stretching (trace impurity or overtone) | [1] |

| 1448 | C-H bending | [1] |

| 1384, 1375 | C-H bending (gem-dimethyl) | [1] |

| 1033, 1007 | C-O stretching | [1] |

| 767, 730 | [1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data confirms the molecular formula of this compound.

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula | Reference |

| [M+H]⁺ | 443.3889 | 443.3884 | C₃₀H₅₁O₂ | [2] |

The mass spectrum of this compound also shows characteristic fragmentation peaks for the oleanane (B1240867) backbone at m/z 207, 189, 134, 107, 95, 81, 69, and 55.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[2][4]

-

Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[1][5] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[6]

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.[7][8]

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.[5]

-

Sample Preparation : For solid samples like this compound, the Attenuated Total Reflectance (ATR) method is frequently employed, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9] The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Instrumentation : High-resolution mass spectrometry (HRMS) is often performed using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[2]

-

Ionization Technique : Electrospray ionization (ESI) is a common ionization method for triterpenoids, typically in positive ion mode to observe the [M+H]⁺ ion.[2] Atmospheric Pressure Chemical Ionization (APCI) is another suitable technique.[10][11]

-

Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow of this compound Spectroscopic Analysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. epic.awi.de [epic.awi.de]

- 7. scribd.com [scribd.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Experimental Design [web.mit.edu]

- 10. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.uva.nl [pure.uva.nl]

Allobetulin Derivatives: A Technical Guide to Synthesis, Biological Activities, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allobetulin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) group, is a rearranged isomer of the naturally abundant betulin (B1666924).[1][2] This structural modification imparts unique physicochemical properties and a distinct pharmacological profile to its derivatives, making them promising candidates for drug discovery and development.[1] This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and their diverse biological activities, with a focus on their anticancer, anti-inflammatory, and antiviral properties. Detailed experimental methodologies and elucidated signaling pathways are presented to facilitate further research and application in medicinal chemistry and pharmacology.

Synthesis of this compound and Its Derivatives

The foundational step in the synthesis of this compound derivatives is the acid-catalyzed Wagner-Meerwein rearrangement of betulin.[3] This reaction typically involves treating betulin with an acid such as p-toluenesulfonic acid, sulfuric acid, or hydrochloric acid in a suitable solvent.[3][4] Solid acids like montmorillonite (B579905) K10 and ferric chloride adsorbed on silica (B1680970) gel have also been employed to achieve high yields.[3]

Further derivatization of the this compound scaffold can be achieved through various chemical transformations targeting the hydroxyl and keto groups, as well as the carbon backbone.

General Synthesis of this compound from Betulin

A common laboratory-scale procedure for the synthesis of this compound from betulin is as follows:

-

Dissolve betulin in a suitable solvent such as dichloromethane (B109758) or chloroform.[3][4]

-

Add an acid catalyst, for example, p-toluenesulfonic acid.[4]

-

Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).[4]

-

Upon completion, neutralize the reaction mixture.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[3]

Synthesis of Heterocyclic Derivatives

The fusion of heterocyclic rings to the this compound skeleton has yielded compounds with enhanced biological activities. For instance, pyrazole (B372694) derivatives can be synthesized from 1,3-dicarbonyl derivatives of allobetulone.[2]

Experimental Protocol: Synthesis of this compound-fused Pyrazoles [2]

-

Preparation of 1,3-dicarbonyl intermediate: Allobetulone is subjected to a Claisen ester condensation with a suitable ester (e.g., ethyl formate) in the presence of a base to yield the corresponding 1,3-dicarbonyl derivative.[2]

-

Cyclization: The 1,3-dicarbonyl intermediate is then reacted with hydrazine (B178648) or a substituted hydrazine in a suitable solvent, such as ethanol, and heated under reflux to yield the pyrazole-fused this compound derivative.[2]

-

Purification: The resulting product is purified by column chromatography.

Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity

Numerous this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Allobetulon/allobetulin–nucleoside conjugate 10d | SMMC-7721 (Hepatocellular carcinoma) | 5.57 | [5] |

| HepG2 (Hepatocellular carcinoma) | 7.49 | [5] | |

| MNK-45 (Gastric cancer) | 6.31 | [5] | |

| SW620 (Colorectal adenocarcinoma) | 6.00 | [5] | |

| A549 (Lung carcinoma) | 5.79 | [5] | |

| Triphenylphosphonium-linked derivative 5 | Various cancer cell lines | Comparable to Doxorubicin | |

| 1,2,3-Triazolium salt derivative 4q | Eca-109 (Esophageal carcinoma) | Potent activity | |

| 1,2,3-Triazolium salt derivative 4n | SGC-7901 (Gastric cancer) | Potent activity | |

| 2,3-indolo-21β-acetyl-20β,28-epoxy-18α, H-19β-ursane | SR (Leukemia) | Significant cytotoxicity | |

| (3R,5R)-19β,28-Epoxy-4,5-seco-18α-olean-3(5)-ozonide | MeWo (Melanoma) | Significant cytotoxicity |

Experimental Protocol: MTT Assay for Cytotoxicity [6][7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathway: Mitochondrial Apoptosis

Several this compound derivatives induce apoptosis by targeting the mitochondria. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1][5]

Anti-inflammatory Activity

Acylated derivatives of this compound have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in animal models.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice [4][9]

-

Animal Groups: Divide mice into control, standard (e.g., diclofenac), and test groups (different doses of the this compound derivative).

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each mouse.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Activity

This compound and its derivatives have shown inhibitory activity against a range of viruses, including influenza and herpes simplex virus (HSV).[3]

Table 2: Antiviral Activity of this compound Derivatives

| Derivative | Virus | Activity | Reference |

| This compound | Influenza B virus | Moderate inhibition | [3] |

| 28-oxoallobetulone | Influenza A virus | Strong inhibition | [3] |

| This compound oxime | Influenza A virus | Largest effect | [3] |

| N-acetylated oximes | Herpes Simplex Virus (HSV) | Moderate activity | [3] |

Experimental Protocol: Plaque Reduction Assay for Anti-influenza Virus Activity [10][11]

-

Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of influenza virus in the presence of various concentrations of the this compound derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a medium containing agarose (B213101) and the test compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque inhibition and determine the EC50 value.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral effects, warrant further investigation. The synthetic accessibility of the this compound scaffold allows for extensive structural modifications to optimize potency and selectivity. The detailed experimental protocols and elucidated mechanisms of action provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable molecules. Continued exploration of the structure-activity relationships and in-depth mechanistic studies will be crucial in unlocking the full therapeutic potential of this compound derivatives.

References

- 1. Synthesis and Biological Evaluation of Novel Allobetulon/Allobetulin–Nucleoside Conjugates as AntitumorAgents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Derivatives: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. benchchem.com [benchchem.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Anti-inflammatory effect and potential mechanism of betulinic acid on λ-carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

Allobetulin: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of allobetulin, a pentacyclic triterpene with emerging anticancer potential. This document summarizes key quantitative data, details established experimental protocols, and visualizes associated cellular mechanisms to support further research and development in oncology.

Introduction to this compound's Cytotoxic Potential

This compound, a derivative of betulin, has garnered significant interest in cancer research due to its demonstrated antiproliferative properties against various human cancer cell lines.[1] While this compound itself exhibits moderate cytotoxicity, its structural modification has led to the synthesis of derivatives with significantly enhanced potency.[2] These derivatives have been shown to induce apoptosis and autophagy in cancer cells, often with greater efficacy than conventional chemotherapeutic agents like cisplatin (B142131) and oxaliplatin (B1677828) in preclinical studies.[3][4] This guide focuses on the methodologies used to evaluate this cytotoxicity and the current understanding of the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric in these assessments. The following table summarizes the reported IC50 values for various this compound derivatives.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| This compound-nucleoside conjugate 10d | SMMC-7721 (Hepatoma) | CCK-8 | 5.57 | [4] |

| This compound-nucleoside conjugate 10d | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 7.49 | [4] |

| This compound-nucleoside conjugate 10d | MNK-45 (Gastric Cancer) | CCK-8 | 6.31 | [4] |

| This compound-nucleoside conjugate 10d | SW620 (Colorectal Cancer) | CCK-8 | 6.00 | [4] |

| This compound-nucleoside conjugate 10d | A549 (Non-small Cell Lung Cancer) | CCK-8 | 5.79 | [4] |

| This compound-derived saponins (B1172615) | Not specified | Not specified | 30-40 | [5] |

| Chacotrioside saponins of this compound | MCF-7 (Breast Cancer) | Not specified | Fourfold superior to betulinic acid | [5] |

| Chacotrioside saponins of this compound | PC-3 (Prostate Cancer) | Not specified | Fourfold superior to betulinic acid | [5] |

| 2,3-seco diethyl ester of this compound | A549 (Lung Carcinoma) | SRB | Highly cytotoxic | [2] |

| Amino group at C-3 of this compound | Various human tumor cell lines | SRB | Highly cytotoxic | [2] |

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for two common colorimetric assays used in the preliminary cytotoxicity screening of this compound and its derivatives.

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of cellular protein content.

Principle: Sulforhodamine B, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Solubilization: Air-dry the plates until no moisture is visible. Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The OD is proportional to the number of viable cells.

Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells in cell proliferation and cytotoxicity assays.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Dispense 100 µL of cell suspension into a 96-well plate at a desired density and pre-incubate for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Add 10 µL of various concentrations of the test substance to the plate and incubate for an appropriate length of time.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well of the plate.

-

Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Cellular Mechanisms and Workflows

To provide a clearer understanding of the processes involved in this compound cytotoxicity screening, the following diagrams have been generated using the DOT language.

References

Allobetulin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allobetulin, a pentacyclic triterpenoid (B12794562) derived from the rearrangement of betulin, has emerged as a compound of interest in oncology research. While extensive research has been conducted on its precursor, betulin, and its derivative, betulinic acid, the precise molecular mechanisms underpinning the anticancer activity of this compound are an area of active investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, drawing from available literature on this compound and its derivatives. The primary modes of action appear to be the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest. This document provides a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Pentacyclic triterpenes, abundant in the plant kingdom, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory, antiviral, and anticancer activities. This compound, a rearranged isomer of betulin, has demonstrated cytotoxic effects against various cancer cell lines. However, its efficacy is often reported to be moderate, leading to the synthesis of numerous derivatives with enhanced potency. Understanding the core mechanism of the parent compound, this compound, is crucial for the rational design of more effective anticancer agents. This guide aims to provide a detailed overview of the molecular pathways targeted by this compound and its analogs in cancer cells.

Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against a range of human cancer cell lines. While specific IC50 values for this compound are not extensively tabulated in the literature, studies on its derivatives provide insights into its potential. It is generally observed that simple structural modifications can significantly enhance the cytotoxicity of the this compound scaffold. For instance, the introduction of an amino group at the C-3 position has been shown to enhance cytotoxicity[1].

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-Aminothis compound | CCRF-CEM | Acute Lymphoblastic Leukemia | 4.6 | [2][3] |

| This compound-derived saponins (B1172615) | Not specified | Not specified | 30-40 | [4] |

| Chacotrioside saponins of this compound | MCF7 | Breast Adenocarcinoma | Lower than betulinic acid (7.3-10.1 µM) | [4] |

| Chacotrioside saponins of this compound | PC-3 | Prostate Adenocarcinoma | Lower than betulinic acid (7.3-10.1 µM) | [4] |

Note: The table includes data on this compound derivatives due to the limited availability of comprehensive IC50 data for this compound itself.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound and its derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The mitochondrial pathway of apoptosis appears to be the central route.

The Mitochondrial Pathway of Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound derivatives. This pathway is initiated by various intracellular stresses and converges on the mitochondria.

Diagram: Mitochondrial Apoptosis Pathway

Caption: this compound derivatives induce mitochondrial apoptosis.

Key events in this pathway include:

-

Regulation of Bcl-2 Family Proteins: this compound derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to the disruption of the mitochondrial outer membrane potential, a key event in the apoptotic cascade.

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Generation of Reactive Oxygen Species (ROS)

Several studies on this compound derivatives indicate an increase in intracellular reactive oxygen species (ROS) following treatment. Elevated ROS levels can induce oxidative stress, which further contributes to mitochondrial damage and the initiation of apoptosis.

Diagram: ROS-Mediated Apoptosis

Caption: this compound derivatives can induce ROS-mediated apoptosis.

Core Mechanism of Action: Cell Cycle Arrest

In addition to apoptosis, this compound derivatives have been observed to induce cell cycle arrest, primarily at the G0/G1 checkpoint. This prevents cancer cells from progressing through the cell cycle and proliferating. Studies on a nucleoside-conjugated this compound derivative showed an increased accumulation of cells in the G0/G1 phase after treatment[5].

Diagram: G0/G1 Cell Cycle Arrest

Caption: this compound derivatives can halt cell proliferation at G0/G1.

Implicated Signaling Pathways

While direct evidence for this compound's modulation of specific signaling pathways is limited, studies on its structurally similar precursor, betulin, and its derivative, betulinic acid, suggest potential involvement of key cancer-related pathways. Further investigation is warranted to confirm the direct effects of this compound on these pathways.

-

PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Inhibition of the PI3K/Akt pathway is a common mechanism for anticancer agents.

-

NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation, immunity, and cell survival. Its aberrant activation is linked to cancer development and progression.

-

STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: MTT Assay Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide stoichiometrically binds to DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

-

Fixation: Resuspend the cell pellet in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-